molecular formula C20H16BrN3OS B11615465 (7Z)-3-(3-bromophenyl)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3-bromophenyl)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11615465
M. Wt: 426.3 g/mol
InChI Key: RAZNYWPMKHLEGI-KGTQDBRDSA-N
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Description

(7Z)-3-(3-BROMOPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound featuring a thiazolo-triazine core structure This compound is characterized by the presence of a bromophenyl group and a phenylprop-2-en-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(3-BROMOPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(3-BROMOPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

(7Z)-3-(3-BROMOPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (7Z)-3-(3-BROMOPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z)-3-(3-BROMOPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazolo-triazine core and the presence of bromophenyl and phenylprop-2-en-1-ylidene groups make it a valuable compound for various applications .

Properties

Molecular Formula

C20H16BrN3OS

Molecular Weight

426.3 g/mol

IUPAC Name

(7Z)-3-(3-bromophenyl)-7-[(E)-3-phenylprop-2-enylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H16BrN3OS/c21-16-9-5-10-17(12-16)23-13-22-20-24(14-23)19(25)18(26-20)11-4-8-15-6-2-1-3-7-15/h1-12H,13-14H2/b8-4+,18-11-

InChI Key

RAZNYWPMKHLEGI-KGTQDBRDSA-N

Isomeric SMILES

C1N=C2N(CN1C3=CC(=CC=C3)Br)C(=O)/C(=C/C=C/C4=CC=CC=C4)/S2

Canonical SMILES

C1N=C2N(CN1C3=CC(=CC=C3)Br)C(=O)C(=CC=CC4=CC=CC=C4)S2

Origin of Product

United States

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